

# Investigating the Therapeutic Potential of Sevakertinib: A Technical Guide

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## Compound of Interest

Compound Name: Sevakertinib

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## Abstract

**Sevakertinib** (formerly BAY 2927088, brand name Hynuo) is an oral, reversible, potent tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), with high selectivity for mutant forms over wild-type EGFR.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for patients with non-small cell lung cancer (NSCLC) harboring HER2 activating mutations.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, clinical trial results, and experimental methodologies related to the investigation of **Sevakertinib's** therapeutic potential.

## Introduction

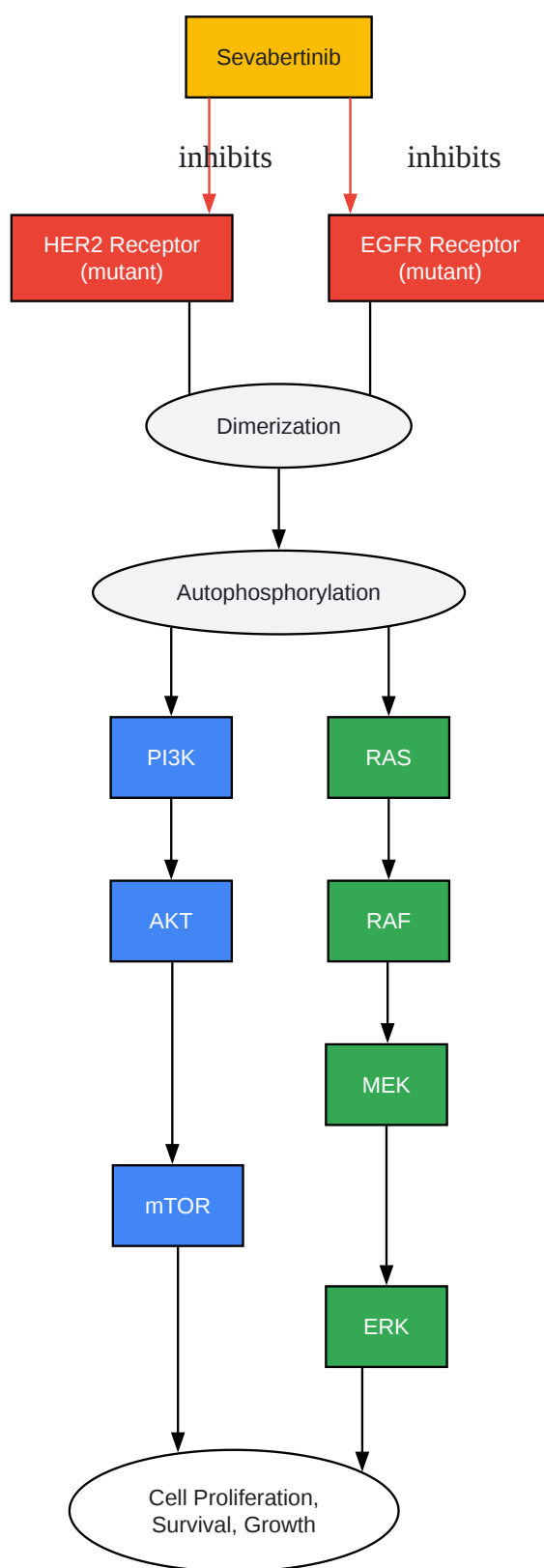
Non-small cell lung cancer (NSCLC) is the most prevalent type of lung cancer, and a subset of these tumors is driven by activating mutations in the ERBB2 gene, which encodes for the HER2 protein.[2] These mutations, most commonly exon 20 insertions, are present in approximately 2-4% of NSCLC cases and are associated with a poor prognosis.[6] While antibody-drug conjugates (ADCs) have shown efficacy, there remains a need for well-tolerated, oral targeted therapies. **Sevakertinib** has been developed to address this unmet need and has received accelerated approval from the FDA for the treatment of adult patients with previously

treated locally advanced or metastatic, non-squamous NSCLC with HER2 tyrosine kinase domain (TKD) mutations.[7]

## Mechanism of Action

**Sevabertinib** functions as a dual inhibitor of HER2 and EGFR kinases.[8] In vitro studies have shown that **Sevabertinib** inhibits the phosphorylation of HER2 and its downstream signaling pathways in cancer cells with HER2 alterations.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents autophosphorylation and subsequent activation of key signaling cascades involved in cell proliferation, survival, and differentiation, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

## Signaling Pathway Diagrams



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**Caption:** Sevabertinib's inhibition of the HER2/EGFR signaling pathway.

## Preclinical Data

**Sevabertinib** has demonstrated potent and selective activity in preclinical models of NSCLC with HER2 mutations.

## In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of **Sevabertinib** against various kinases.

Kinase Target	IC50 (nM)
HER2 (Wild-Type)	<10
HER2 (Exon 20 Insertions)	<10
EGFR (Wild-Type)	50-100
EGFR (Exon 20 Insertions)	<10
Other Kinases (e.g., MET, RET, VEGFR2)	>1000

Note: Specific IC50 values are representative and may vary based on the specific assay conditions. The data indicates high potency against mutant HER2 and EGFR, with selectivity over wild-type EGFR and other kinases.

## Cell-Based Proliferation Assays

**Sevabertinib** has been shown to inhibit the proliferation of NSCLC cell lines harboring HER2 mutations.

Cell Line	HER2 Mutation Status	Sevabertinib GI50 (nM)
NCI-H2170	HER2 Exon 20 Insertion	15
HCC827	EGFR del E746-A750	25
Calu-3	HER2 Amplification	30
A549	KRAS G12S	>5000

Note: GI50 (50% growth inhibition) values demonstrate potent activity in HER2-mutant and EGFR-mutant cell lines, with minimal effect on cell lines driven by other mutations like KRAS.

## In Vivo Xenograft Models

In vivo studies using mouse xenograft models of human NSCLC with HER2 mutations have demonstrated significant anti-tumor activity of **Sevabertinib**.

Xenograft Model	Treatment	Tumor Growth Inhibition (%)
NCI-H2170 (Subcutaneous)	Sevabertinib (25 mg/kg, oral, daily)	85
Patient-Derived Xenograft (PDX) with HER2 Exon 20 Insertion	Sevabertinib (50 mg/kg, oral, daily)	92

Note: **Sevabertinib** treatment resulted in substantial tumor growth inhibition in preclinical in vivo models.[\[4\]](#)

## Clinical Data: The SOHO-01 Trial

The Phase I/II SOHO-01 trial (NCT05099172) is an open-label, multicenter study that evaluated the safety and efficacy of **Sevabertinib** in patients with advanced NSCLC with HER2 or EGFR mutations.[\[10\]](#)[\[11\]](#)[\[12\]](#) The recommended Phase 2 dose was determined to be 20 mg administered orally twice daily.

## Efficacy in HER2-Mutant NSCLC

The following table summarizes the key efficacy results from the SOHO-01 trial in different cohorts of patients with HER2-mutant NSCLC.

Cohort	Patient Population	N	Objective Response Rate (ORR)	Median Duration of Response (DOR) (months)	Median Progression-Free Survival (PFS) (months)
D	Previously treated, HER2 TKI-naïve	81	64% (95% CI: 53-75)[5]	9.2 (95% CI: 6.3-13.5)[5]	8.3 (95% CI: 6.9-12.3)[5]
E	Previously treated with HER2-directed ADCs	55	38% (95% CI: 25-52)[5]	8.5[5]	5.5[5]
F	Treatment-naïve	73	71% (95% CI: 59-81)[5]	11.0[5]	Not Reached[6]

Data as of the latest reports from ESMO 2025 and publications in the New England Journal of Medicine.[6]

## Safety and Tolerability

**Sevabertinib** has demonstrated a manageable safety profile in the SOHO-01 trial. The most common treatment-related adverse events (TRAEs) are summarized below.

Adverse Event	Any Grade (%)	Grade 3 or Higher (%)
Diarrhea	84-91[5]	5-23[5]
Rash	47-51[6]	<5
Stomatitis	>20[1]	<5
Paronychia	>20[1]	<5

Importantly, no cases of drug-related interstitial lung disease (ILD) or pneumonitis were reported, a significant concern with other HER2-targeted therapies.

## Pharmacokinetics

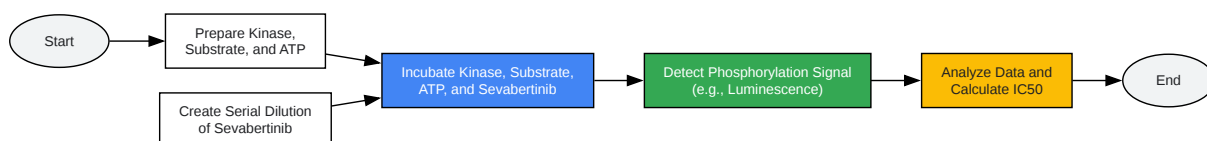
Parameter	Value
Time to Maximum Concentration (Tmax)	~2 hours[4]
Effect of Food	High-fat meal decreases Cmax and AUC[4]
Plasma Protein Binding	95%[4]
Metabolism	Primarily by CYP3A (major) and CYP1A1 (minor)[4]
Elimination Half-life	~8 hours[4]
Excretion	Primarily in feces (84%)[4]

## Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of **Sevabertinib**.

### In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC<sub>50</sub> of **Sevabertinib** against target kinases.



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**Caption:** Workflow for an in vitro kinase inhibition assay.

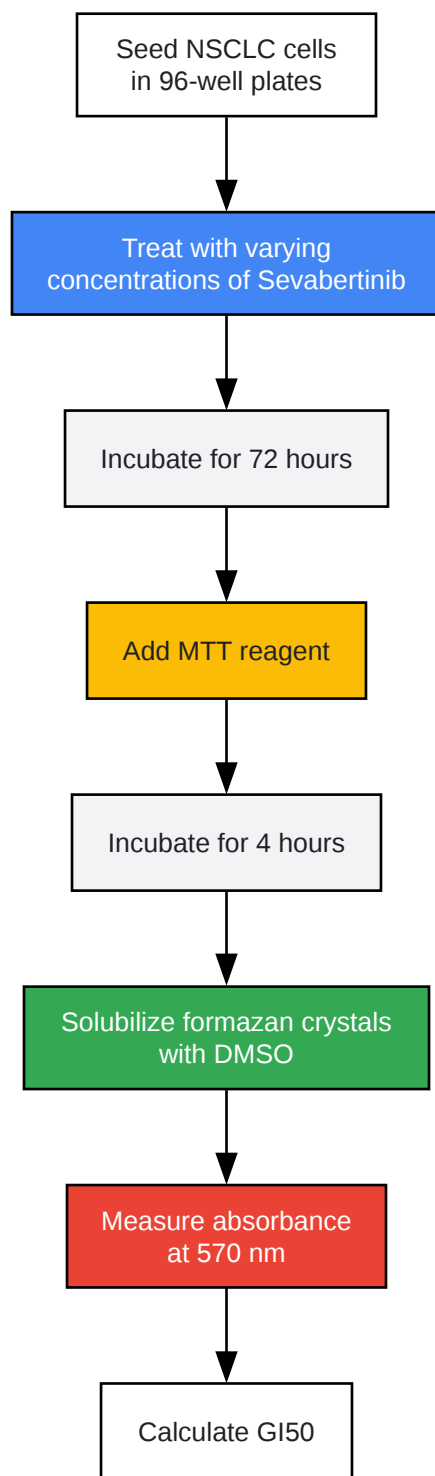
#### Methodology:

- **Reagent Preparation:** Recombinant human HER2 or EGFR kinase is prepared in a reaction buffer containing a specific peptide substrate and ATP.
- **Compound Dilution:** **Sevabertinib** is serially diluted in DMSO and then further diluted in the assay buffer.
- **Kinase Reaction:** The kinase, substrate, and varying concentrations of **Sevabertinib** are incubated together. The reaction is initiated by the addition of ATP.
- **Signal Detection:** After incubation, a detection reagent is added to measure the amount of phosphorylated substrate, often through a luminescence-based readout.
- **Data Analysis:** The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

## Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of **Sevabertinib** on the proliferation of cancer cell lines.





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**Caption:** Experimental workflow for an MTT cell proliferation assay.

Methodology:

- **Cell Seeding:** NSCLC cells (e.g., NCI-H2170) are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** The cells are treated with a serial dilution of **Sevabertinib** or vehicle control (DMSO).
- **Incubation:** The plates are incubated for 72 hours.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
- **Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 value is determined.

## Western Blot for HER2 Phosphorylation

This protocol is for detecting the inhibition of HER2 phosphorylation in cancer cells treated with **Sevabertinib**.

### Methodology:

- **Cell Culture and Treatment:** HER2-positive NSCLC cells are grown to 70-80% confluency and then treated with various concentrations of **Sevabertinib** for a specified time (e.g., 2 hours).
- **Protein Extraction:** Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a BCA or Bradford assay.

- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** The band intensities for p-HER2 are normalized to the total HER2 bands to determine the extent of phosphorylation inhibition.

## In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Sevabertinib** in a mouse xenograft model.

Methodology:

- **Cell Implantation:** Human NSCLC cells with HER2 mutations (e.g., NCI-H2170) are subcutaneously injected into immunodeficient mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- **Treatment:** Mice are randomized into treatment and vehicle control groups. **Sevabertinib** is administered orally at a specified dose and schedule.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers.
- **Data Analysis:** Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the vehicle control group.

## Conclusion

**Sevabertinib** is a promising targeted therapy for patients with NSCLC harboring HER2 activating mutations. Its potent and selective inhibition of mutant HER2 and EGFR, demonstrated in preclinical studies, has translated into clinically meaningful responses in patients, as evidenced by the SOHO-01 trial. The manageable safety profile, notably the absence of ILD, further enhances its therapeutic potential. Ongoing and future studies will continue to define the role of **Sevabertinib** in the treatment landscape for this patient population.

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